(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Potent and selective PLD1 inhibitor (IC50 values are 46 and 933 nM for PLD1 and PLD2 respectively). Inhibits migration in cancer cell lines.
VU-0155069 is a potent and selective phospholipase D1 (PLD1) inhibitor.
VU-0155069 is a potent and selective phospholipase D1 (PLD1) inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1130067-06-9
VCID:
VC0546929
InChI:
InChI=1S/C26H27ClN4O2/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1
SMILES:
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4
Molecular Formula:
C26H27ClN4O2
Molecular Weight:
463 g/mol
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
CAS No.: 1130067-06-9
Cat. No.: VC0546929
Molecular Formula: C26H27ClN4O2
Molecular Weight: 463 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent and selective PLD1 inhibitor (IC50 values are 46 and 933 nM for PLD1 and PLD2 respectively). Inhibits migration in cancer cell lines. VU-0155069 is a potent and selective phospholipase D1 (PLD1) inhibitor. |
|---|---|
| CAS No. | 1130067-06-9 |
| Molecular Formula | C26H27ClN4O2 |
| Molecular Weight | 463 g/mol |
| IUPAC Name | N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C26H27ClN4O2/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1 |
| Standard InChI Key | DRIMIUYGTDAQOX-KRWDZBQOSA-N |
| Isomeric SMILES | C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 |
| SMILES | CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 |
| Canonical SMILES | CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 |
| Appearance | Solid powder |
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